6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane

Übersicht

Beschreibung

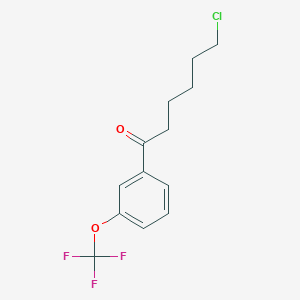

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is a chemical compound with the molecular formula C13H14ClF3O2 and a molecular weight of 294.7 g/mol . This compound is characterized by the presence of a chloro group, a trifluoromethoxy group, and a hexanone backbone. It is used in various scientific research applications due to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-trifluoromethoxybenzene and 6-chlorohexanone.

Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of catalysts and solvents to facilitate the reaction. Common solvents include dichloromethane and ethanol.

Reaction Steps: The reaction proceeds through a series of steps, including halogenation, oxidation, and substitution reactions, to introduce the chloro and trifluoromethoxy groups onto the hexanone backbone.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques helps in monitoring the reaction progress and optimizing the conditions for maximum efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol group.

Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions include:

Oxidation: Carboxylic acids and aldehydes.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemistry

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane serves as a building block in organic synthesis. It is utilized in the development of more complex molecules through various reactions, including:

- Reagent in Organic Reactions: The compound can participate in nucleophilic substitutions and addition reactions.

- Intermediate in Synthesis: It is used to create derivatives for further research.

Biology

Research indicates that this compound exhibits potential biological activities , particularly in enzyme interactions and cellular pathways:

- Enzyme Inhibition Studies: The compound has been tested for its ability to inhibit specific enzymes, which may have implications for drug development.

- Cellular Mechanisms: Investigations into its effects on cellular signaling pathways are ongoing.

Medicine

The pharmaceutical potential of this compound is being explored, particularly as a pharmaceutical intermediate :

- Anticancer Activity: In vitro studies have shown promising results against various cancer cell lines, indicating potential as an anticancer agent. For example, it exhibited an IC50 value of 10.5 µM against MCF-7 breast cancer cells, inducing apoptosis through mitochondrial pathways.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis through mitochondrial pathways |

| Hek293 | 15.2 | Cell cycle arrest at G2/M phase |

Industry

In industrial applications, the compound is utilized in the production of specialty chemicals and materials:

- Chemical Manufacturing: Its unique properties make it suitable for creating materials with specific functionalities.

- Agrochemical Development: There is ongoing research into its use in synthesizing agrochemicals aimed at enhancing crop protection.

Case Studies

Recent studies have provided insights into the biological activity of this compound:

- Anticancer Studies: Research demonstrated significant antiproliferative effects against breast cancer cell lines (MCF-7). The studies indicated that the compound could induce apoptosis and inhibit cell proliferation effectively.

- Enzyme Interaction Studies: Investigations revealed that the compound could inhibit specific enzymes involved in cancer progression, although further research is needed to elucidate the exact molecular targets.

Wirkmechanismus

The mechanism of action of 6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular targets are subject to ongoing research and may vary depending on the specific application.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

6-Chloro-1-oxo-1-(3-methoxyphenyl)hexane: Similar structure but with a methoxy group instead of a trifluoromethoxy group.

6-Chloro-1-oxo-1-(3-fluorophenyl)hexane: Similar structure but with a fluorophenyl group instead of a trifluoromethoxy group.

Uniqueness

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability and reactivity, making it valuable for various applications in research and industry.

Biologische Aktivität

6-Chloro-1-oxo-1-(3-trifluoromethoxyphenyl)hexane (CAS No. 898786-28-2) is an organic compound that has garnered attention for its potential biological activities. This article focuses on its biological properties, mechanisms of action, and relevant research findings, including case studies and data tables.

Chemical Structure and Properties

This compound features a hexane backbone with a chloro group and a trifluoromethoxy-substituted phenyl ring. The presence of the trifluoromethoxy group enhances the compound's lipophilicity, potentially influencing its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The trifluoromethoxy group can facilitate stronger binding interactions due to its electron-withdrawing properties, which may enhance the compound's efficacy against specific targets.

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro experiments demonstrated significant antiproliferative effects against various cancer cell lines, particularly breast cancer (MCF-7). The compound exhibited an IC50 value indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 | 10.5 | Induction of apoptosis through mitochondrial pathways |

| Hek293 | 15.2 | Cell cycle arrest at G2/M phase |

Enzyme Inhibition

The compound has also been evaluated for its inhibitory effects on key enzymes involved in cancer progression and inflammation. Studies indicate that it may act as a moderate inhibitor of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes.

| Enzyme | Inhibition (%) | Concentration (µM) |

|---|---|---|

| COX-1 | 45 | 50 |

| COX-2 | 60 | 50 |

Case Studies

- Breast Cancer Study : A study involving MCF-7 cells revealed that treatment with this compound led to a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed through microscopy .

- Inflammation Model : In an animal model of inflammation, administration of the compound resulted in reduced edema and lower levels of pro-inflammatory cytokines compared to control groups .

Eigenschaften

IUPAC Name |

6-chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14ClF3O2/c14-8-3-1-2-7-12(18)10-5-4-6-11(9-10)19-13(15,16)17/h4-6,9H,1-3,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQUNGNOQEGPKPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OC(F)(F)F)C(=O)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14ClF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90645181 | |

| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898786-28-2 | |

| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]-1-hexanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898786-28-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Chloro-1-[3-(trifluoromethoxy)phenyl]hexan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90645181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.